N-(4-Fluorobenzoyl)piperidine

Übersicht

Beschreibung

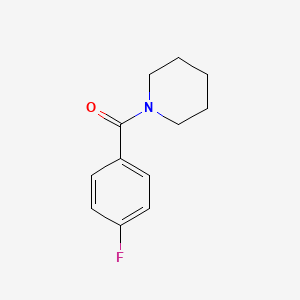

N-(4-Fluorobenzoyl)piperidine is an organic compound with the molecular formula C12H14FNO. It is a member of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a fluorophenyl group attached to a piperidinyl methanone moiety, making it a valuable building block in the synthesis of various pharmaceuticals and chemical intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzoyl)piperidine typically involves the reaction of 4-fluorobenzoyl chloride with piperidine. One common method includes the use of sodium carbonate in water at elevated temperatures (around 170°C) under microwave irradiation . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting the concentration of reagents and reaction time to achieve the desired purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorobenzoyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Sodium Borohydride: Used for the reduction of the carbonyl group.

Hydrogen Peroxide: Used for the oxidation of the piperidine ring.

Sodium Carbonate: Used as a base in substitution reactions.

Major Products Formed

Alcohols: Formed from the reduction of the carbonyl group.

N-oxides: Formed from the oxidation of the piperidine ring.

Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Serotonin Receptor Studies

N-(4-Fluorobenzoyl)piperidine has been utilized in the development of radioligands for studying serotonin 5-HT2A receptors. A notable study involved the radiosynthesis of [18F]N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, which demonstrated high selectivity and affinity for these receptors. This compound is significant for in vivo studies using positron emission tomography (PET), aiding in the understanding of neuropsychiatric disorders .

2. CCR5 Antagonists

Another application of derivatives of this compound includes its role as a lead compound for developing CCR5 antagonists, which are crucial in HIV treatment. A specific compound, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified through high-throughput screening, showing promising inhibitory activity against CCR5 with an IC50 value of 1.9 mM. Modifications to this structure have led to even more potent derivatives .

Antiviral Applications

1. Influenza Virus Inhibition

Research has indicated that N-benzyl 4,4-disubstituted piperidines, including those related to this compound, exhibit significant antiviral activity against the H1N1 influenza virus. The compound demonstrated low micromolar activity and was identified as a promising scaffold for the design of inhibitors targeting the hemagglutinin fusion peptide interaction, which is critical for viral entry into host cells .

Synthesis and Pharmaceutical Development

1. Ketanserine Production

this compound serves as a precursor in the synthesis of Ketanserine, an antihypertensive agent. The synthesis process involves reacting this compound with specific quinazolinediones under controlled conditions to achieve high yields with minimal by-products. This application highlights its importance in pharmaceutical manufacturing and drug formulation .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Serotonin receptor studies | High affinity for 5-HT2A receptors; PET applications |

| Antiviral Research | Influenza virus inhibition | Low micromolar activity; potential for drug design |

| Pharmaceutical Development | Synthesis of Ketanserine | Effective precursor; high yield synthesis processes |

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Hashimoto et al. (1998) detailed the synthesis of radiolabeled compounds for PET imaging, emphasizing their utility in neuroscience .

- De Castro et al. (2023) explored the antiviral properties against H1N1, demonstrating structural modifications that enhance efficacy against viral infections .

- Recent studies have focused on optimizing CCR5 antagonists derived from this compound, showcasing advancements in HIV therapeutic strategies .

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidinyl methanone moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chlorophenyl)(piperidin-1-yl)methanone

- (4-Bromophenyl)(piperidin-1-yl)methanone

- (4-Methylphenyl)(piperidin-1-yl)methanone

Uniqueness

N-(4-Fluorobenzoyl)piperidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, leading to distinct reactivity patterns in chemical reactions.

Biologische Aktivität

N-(4-Fluorobenzoyl)piperidine, also known as 4-(4-fluorobenzoyl)piperidine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzoyl group. Its molecular formula is with a molecular weight of approximately 221.25 g/mol. The fluorine atom enhances lipophilicity, which can improve the compound's interaction with biological targets.

1. Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the role of this compound as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. The compound exhibits competitive inhibition with an IC50 value ranging from 11.7 µM to as low as 0.08 µM for more optimized derivatives, indicating significant potency against MAGL . This inhibition leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and neuroprotection.

2. Antiproliferative Activity

This compound has demonstrated notable antiproliferative effects on various cancer cell lines. For instance, it exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . The compound's mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis.

Biological Activity Data

The following table summarizes key biological activities and IC50 values for this compound and its derivatives:

| Biological Activity | Cell Line/Target | IC50 Value (µM) |

|---|---|---|

| MAGL Inhibition | Isolated enzyme | 0.08 - 11.7 |

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 |

| MCF-7 (Breast Cancer) | 75.3 | |

| COV318 (Ovarian Cancer) | 31.5 | |

| OVCAR-3 (Ovarian Cancer) | 43.9 | |

| Serotonin Receptor Binding | 5-HT2A | Moderate affinity |

Case Study 1: Neuroleptic Properties

A derivative of this compound was evaluated for its affinity towards serotoninergic receptors (5-HT2A, 5-HT2B) and dopaminergic receptors (D1, D2). It showed promising neuroleptic properties with a lower propensity to induce extrapyramidal symptoms compared to traditional antipsychotics like haloperidol . This suggests potential use in treating psychiatric disorders with reduced side effects.

Case Study 2: Anti-Cancer Activity

In a comparative study, this compound derivatives were tested against various cancer cell lines, demonstrating significant inhibition of cell viability in ovarian cancer cells that overexpress MAGL . These findings support further development as potential anti-cancer agents.

Future Directions

The ongoing research into this compound indicates its potential as a lead compound for developing new therapeutic agents targeting the endocannabinoid system and various cancers. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXLMBIXAPNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371956 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58547-67-4 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58547-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.